Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Regiochemistry Cbl-b Process Chemistry

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 672323-13-6) is a Cbz-protected, ethyl-ketoester-functionalized piperidine building block. Its structure (C18H23NO5, MW 333.38 g/mol) features a 3-oxopropanoyl group at the piperidine 3‑position, a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, and an ethyl ester terminus.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 672323-13-6
Cat. No. B1321206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
CAS672323-13-6
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H23NO5/c1-2-23-17(21)11-16(20)15-9-6-10-19(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
InChIKeyFYACXTJMCLJTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 672323-13-6) – Core Synthon and Positional Isomer Definition for Cbl-b and DPP-IV Inhibitor Platforms


Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 672323-13-6) is a Cbz-protected, ethyl-ketoester-functionalized piperidine building block. Its structure (C18H23NO5, MW 333.38 g/mol) features a 3-oxopropanoyl group at the piperidine 3‑position, a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, and an ethyl ester terminus . This compound serves as an advanced intermediate in programs targeting immunology (Cbl‑b) and metabolic disease (DPP‑IV), but it is critical to recognize that the synthetic landscape is populated by nearly identical structural isomers (e.g., the 4‑substituted regioisomer and the Boc‑protected analog) [1]. Procurement of the incorrect isomer introduces a regioisomeric impurity that can derail patent‑defined synthetic routes, alter binding modes in downstream inhibitors, and necessitate costly re‑purification.

Why Substituting Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate with a Positional Isomer or Alternate Protecting Group Fails – Regiochemistry, Deprotection Orthogonality, and Toxicological Profile Differences


The predominant analog, Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7), is the 4‑substituted regioisomer that competes for the same synthetic niche but produces downstream bioactive molecules with fundamentally different spatial arrangements of the piperidine ring . In patent‑directed programs such as Cbl‑b inhibition, the 3‑substitution pattern is specifically required to project the ketoester moiety into the targeted protein pocket [1]. Attempting to interchange these two compounds without re‑optimizing the entire synthetic route introduces regioisomeric contaminants that compromise patent integrity, alter pharmacokinetics, and may generate different toxicological profiles, as evidenced by the GHS07 hazard classification assigned to the 3‑substituted compound .

Quantitative Comparative Evidence Guide for Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 672323-13-6): Regiochemical Fidelity, Forced Degradation Stability, and Supply‑Chain Purity Benchmarks


Positional Isomer Purity: Regiochemical Discrimination Prevents 4‑Substituted Impurity Carry‑Through

The target compound is the 3‑substituted piperidine regioisomer (CAS 672323-13-6). The closest procurement risk is accidental substitution with the 4‑substituted regioisomer, Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7), which is commercially available under near‑identical nomenclature . The target compound is supplied at a minimum purity specification of 95%, as verified by supplier certificate of analysis . Any residual 4‑substituted isomer in a synthetic intermediate would be carried through to the final drug substance, creating a confounding variable in structure‑activity relationship (SAR) studies and potentially invalidating patent claims that explicitly recite 3‑substituted piperidines for Cbl‑b and DPP‑IV inhibition [1].

Regiochemistry Cbl-b Process Chemistry Quality Control

Cbz vs. Boc Protecting Group Orthogonality: Hydrogenolytic Deprotection Compatibility with Acid‑Sensitive Downstream Motifs

The target compound bears a Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen, which is removable by catalytic hydrogenolysis (Pd/C, H₂). In contrast, the immediately analogous building block tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3) bears a Boc (tert‑butyloxycarbonyl) group that requires acidic conditions (TFA or HCl) for cleavage [1]. In multi‑step syntheses of Cbl‑b inhibitors that contain acid‑sensitive motifs (e.g., acetals, silyl ethers, or specific heterocycles), the Cbz strategy offers an orthogonal deprotection step that avoids premature acid‑mediated degradation of the growing molecule. This orthogonality is not captured by any single numerical comparator but is a binary yes/no decision gate for route selection.

Protecting Group Strategy Orthogonal Deprotection Process Chemistry

Aqueous Stability under Basic vs. Acidic Conditions: Processing Window for Downstream Saponification or Amidation Reactions

Literature reports indicate that the target compound is stable under acidic conditions but undergoes rapid hydrolysis under alkaline conditions . This differential stability profile has direct consequences for the choice of downstream transformations: the ethyl ester can be saponified to the carboxylic acid under controlled basic conditions, but excessive base exposure will degrade the molecule. Conversely, acid‑mediated deprotection of the Cbz group (via HBr/AcOH or similar) is feasible without hydrolyzing the ester. This behavior contrasts with the Boc analog, where acidic deprotection conditions must be carefully balanced to avoid ester hydrolysis.

Chemical Stability Process Development Forced Degradation

Procurement‑Relevant Application Scenarios for Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 672323-13-6)


Synthesis of Cbl‑b Inhibitor Clinical Candidates via Patent‑Defined 3‑Substituted Piperidine Intermediates

US Patent 11,464,802 B2 explicitly claims 3‑substituted piperidine compounds as Cbl‑b inhibitors for immuno‑oncology applications [1]. The target compound provides the precisely required 3‑oxopropanoyl substitution pattern that anchors the piperidine ring in the Cbl‑b binding pocket. Use of the 4‑substituted isomer (CAS 167414-75-7) in this route would introduce a regioisomeric impurity that is not covered by the patent claims and would likely fail to achieve the desired binding pose, making the purchase of the correct regioisomer essential for legal freedom‑to‑operate and biological activity.

Orthogonal Protection Strategy for Complex Total Syntheses Requiring Hydrogenolytic Debenzylation

In synthetic sequences where an acid‑sensitive functional group is present later in the route, the Cbz protecting group of the target compound allows for selective nitrogen deprotection via hydrogenolysis without exposing the molecule to strong acid . This contrasts with the Boc‑protected analog (CAS 877173-80-3) which mandates acidic cleavage conditions that could destroy acid‑labile intermediates. Procurement of the Cbz version locks the synthesis into an orthogonal deprotection pathway, avoiding route redesign.

Ketoester Building Block for Diversification into Heterocyclic Libraries (e.g., Pyrazoles, Isoxazoles, and Triazoles)

The 3‑oxopropanoyl ethyl ester moiety is a versatile 1,3‑dicarbonyl synthon that can condense with hydrazines, hydroxylamines, and amidines to yield pyrazole, isoxazole, and triazole libraries, respectively. The Cbz‑protected piperidine ring provides a robust scaffold for subsequent medicinal chemistry exploration . The compound’s acid stability supports the use of acidic condensation catalysts (e.g., AcOH) without premature ester cleavage.

Forced Degradation Studies and Stability‑Indicating Method Development for Piperidine‑Based API Intermediates

The known differential stability of the target compound under acidic vs. basic conditions makes it a useful model substrate for developing stability‑indicating HPLC methods. Forced degradation at high pH can be used to generate the hydrolyzed carboxylic acid degradant, enabling validation of impurity detection limits that are critical for regulatory filing of the final drug substance intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.